molecular formula C10H17NO4 B112836 Boc-D-Cyclopropylglycine CAS No. 609768-49-2

Boc-D-Cyclopropylglycine

Cat. No.: B112836
CAS No.: 609768-49-2
M. Wt: 215.25 g/mol
InChI Key: QFVJNEASAAJIDF-SSDOTTSWSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a cyclopropylacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid primarily involves its reactivity as a protected amino acid. The Boc group provides stability during synthetic transformations and can be selectively removed under mild conditions to reveal the free amino group. This allows for further functionalization and incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl Glycine: Another Boc-protected amino acid used in peptide synthesis.

    N-tert-Butoxycarbonyl Alanine: Similar in structure but with an alanine backbone instead of a cyclopropylacetic acid moiety.

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-2-cyclopropylacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of molecules that require constrained conformations or specific reactivity patterns.

Properties

IUPAC Name

(2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJNEASAAJIDF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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